molecular formula C22H22N2O2 B4971106 4-[(4-benzyl-1-piperidinyl)carbonyl]-2(1H)-quinolinone

4-[(4-benzyl-1-piperidinyl)carbonyl]-2(1H)-quinolinone

Cat. No. B4971106
M. Wt: 346.4 g/mol
InChI Key: GCQPEZXDOHRQHE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-[(4-Benzyl-1-piperidinyl)carbonyl]-2(1H)-quinolinone derivatives often involves multi-step pathways, including microwave-assisted synthesis, palladium-catalyzed oxidative carbonylation, and reactions under copper and palladium catalysis in ligand-free conditions. These methods have led to the efficient production of a variety of derivatives with potential applications in different scientific fields (N. Perin et al., 2011); (M. Costa et al., 2004); (S. Narsimha et al., 2016).

Molecular Structure Analysis

The molecular and crystal structures of these compounds have been extensively studied using X-ray crystallography, demonstrating a variety of conformations and intermolecular interactions. These studies provide insight into the compounds' structural stability and potential interaction mechanisms with biological targets (J. Guillon et al., 2018); (N. Ullah, H. Stoeckli-Evans, 2014).

Chemical Reactions and Properties

These compounds undergo various chemical reactions, including acyl migration and electrophilic substitution, highlighting their reactivity and potential for further chemical modification. The chemical properties of these compounds are influenced by their structural features, such as the presence of the piperidinyl and benzyl groups, which impact their reactivity and interactions with other molecules (V. Kouznetsov et al., 2005).

Physical Properties Analysis

The physical properties, such as solubility, melting points, and crystalline structure, have been characterized for various derivatives of 4-[(4-Benzyl-1-piperidinyl)carbonyl]-2(1H)-quinolinone. These properties are crucial for understanding the compounds' behavior in different environments and their potential applications in materials science (Xiang-Shan Wang et al., 2005).

Chemical Properties Analysis

The chemical stability, reactivity, and potential biological activity of these compounds have been explored through various studies. Their interactions with biological targets, such as DNA and enzymes, have been investigated, demonstrating their potential as probes or therapeutic agents. The chemical properties are directly related to the compounds' molecular structure, influencing their application scope (A. Foroumadi et al., 2005).

properties

IUPAC Name

4-(4-benzylpiperidine-1-carbonyl)-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O2/c25-21-15-19(18-8-4-5-9-20(18)23-21)22(26)24-12-10-17(11-13-24)14-16-6-2-1-3-7-16/h1-9,15,17H,10-14H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCQPEZXDOHRQHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CC(=O)NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Benzylpiperidin-1-yl)(2-hydroxyquinolin-4-yl)methanone

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